1-Phenyl-1,4-diazepane
Overview
Description
1-Phenyl-1,4-diazepane is a compound with the molecular formula C11H16N2 . It is a derivative of 1,4-diazepine, a diazepine that is a core element in the structure of benzodiazepines and thienodiazepines .
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives, including 1-Phenyl-1,4-diazepane, has been a subject of study for many years. A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Molecular Structure Analysis
The molecular structure of 1-Phenyl-1,4-diazepane is characterized by a seven-membered ring containing two nitrogen atoms . The IUPAC name for this compound is 1-phenyl-1,4-diazepane .Chemical Reactions Analysis
1,4-Diazepines, including 1-Phenyl-1,4-diazepane, are associated with a wide range of biological activities. Scientists are actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines .Physical And Chemical Properties Analysis
1-Phenyl-1,4-diazepane has a molecular weight of 176.26 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. Its exact mass and monoisotopic mass are 176.131348519 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
1,4-Diazepane derivatives, including those with a phenyl group, have been synthesized using microwave-assisted synthesis. This method is efficient and yields good results, particularly for 1,4-diazepin-5-ones and 1,4-diazepanes. Catalytic and hydride reduction methods are used in these syntheses (Wlodarczyk et al., 2007).
Synthesis of 1,4-diazepane derivatives has also been achieved through the coupling of 1-methylhomopiperazine with diazonium salts, leading to the formation of a new series of triazenes. These compounds have been characterized by various spectroscopic techniques (Moser & Vaughan, 2004).
Crystal Structure Analysis
- The crystal structure of compounds like 1-(4-Chlorophenyl)-2-(1,3-diazepan-2-ylidene)ethanone has been analyzed. Such compounds exhibit interesting features like N—H⋯O hydrogen bonds leading to chain formation, which is valuable in understanding the molecular architecture of diazepane derivatives (Zhang et al., 2013).
Application in Catalysis
- Manganese(III) complexes of 1,4-diazepane ligands have been used in olefin epoxidation reactions. The study showed that the Lewis basicity of these ligands affects the reactivity and selectivity of the epoxidation process (Sankaralingam & Palaniandavar, 2014).
Medicinal Chemistry Applications
- In medicinal chemistry, 1,4-diazepane derivatives have been synthesized and evaluated as potential T-type calcium channel blockers. These compounds have shown promising pharmacokinetic characteristics for the investigation of T-type calcium channel-related diseases (Gu et al., 2010).
properties
IUPAC Name |
1-phenyl-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-5-11(6-3-1)13-9-4-7-12-8-10-13/h1-3,5-6,12H,4,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGKPMGLMWSKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448353 | |
Record name | 1-phenyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,4-diazepane | |
CAS RN |
61903-27-3 | |
Record name | Hexahydro-1-phenyl-1H-1,4-diazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61903-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-phenyl-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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